molecular formula C11H20FNO5S B2577471 tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1033245-10-1

tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2577471
CAS No.: 1033245-10-1
M. Wt: 297.34
InChI Key: ZJCNXSGPDYORFU-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methanesulfonyloxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the methanesulfonyloxy group. The tert-butyl group is often introduced in the final stages of the synthesis to protect the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The fluorine atom can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a fluorine and methanesulfonyloxy group.

    tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate: Contains a methoxymethyl group instead of a methanesulfonyloxy group.

Uniqueness

tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a methanesulfonyloxy group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO5S/c1-11(2,3)18-10(14)13-6-8(12)5-9(13)7-17-19(4,15)16/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCNXSGPDYORFU-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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